Biochemical Potency: Pociredir's Sub-Nanomolar KD vs. MAK683's Nanomolar IC50 Range
Pociredir demonstrates a sub-nanomolar binding affinity for the EED protein with a dissociation constant (KD) of 0.163 nM . In contrast, the EED inhibitor MAK683 exhibits half-maximal inhibitory concentrations (IC50) of 59 nM, 89 nM, and 26 nM in EED Alphascreen binding, LC-MS, and ELISA assays, respectively . While a direct KD-to-IC50 comparison is not strictly equivalent, the 159-fold difference between pociredir's KD and MAK683's most potent reported IC50 suggests a significant advantage in target engagement at the molecular level.
| Evidence Dimension | Biochemical potency and target binding affinity |
|---|---|
| Target Compound Data | KD = 0.163 nM |
| Comparator Or Baseline | MAK683: IC50 = 26 nM (ELISA), 59 nM (Alphascreen), 89 nM (LC-MS) |
| Quantified Difference | Pociredir's KD is 159-fold lower than MAK683's most potent IC50 (26 nM) |
| Conditions | EED protein binding assays; specific assay conditions differ between studies |
Why This Matters
This substantial difference in molecular potency may translate to lower effective doses and a wider therapeutic index in vivo, a critical factor for chronic oral therapy in hemoglobinopathies.
